![molecular formula C17H27N3O5S B2499775 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 2034421-99-1](/img/structure/B2499775.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C17H27N3O5S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibitory Activities
A study by Virk et al. (2018) showcased the synthesis of triazole analogues through both conventional and microwave-assisted protocols. These compounds, including structures resembling the queried acetamide, were evaluated for their inhibitory potential against key enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The research highlighted compound 8g, demonstrating significant activity against these enzymes, supporting the potential therapeutic applications of these compounds (Virk et al., 2018).
Insecticidal Activities
Bakhite et al. (2014) synthesized pyridine derivatives with structural similarities to the queried compound, investigating their toxicity against cowpea aphid, Aphis craccivora Koch. The study revealed that one of the compounds exhibited approximately four-fold the insecticidal activity of the standard acetamiprid insecticide, indicating the potential for developing new, effective pesticides from these compounds (Bakhite et al., 2014).
Antimicrobial Nano‐Materials
Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species. The study found that certain derivatives were more effective against fungi than bacteria, emphasizing the role of specific substituents on benzothiazole rings in enhancing anticandidal activity. This research points towards the potential application of these compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Analgesic Capsaicinoids
Park et al. (1995) conducted a study on a capsaicinoid compound, which, although not the exact queried molecule, shares structural motifs with piperidine derivatives. The research focused on the crystal structure of the compound and its potential as a potent analgesic, contributing to the understanding of how structural variations in capsaicinoids can influence their pharmacological properties (Park et al., 1995).
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)20-10-8-14(9-11-20)12-18-17(21)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORUUEOMBOHIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)
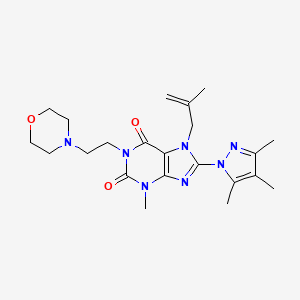
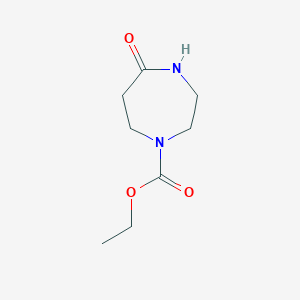
![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)

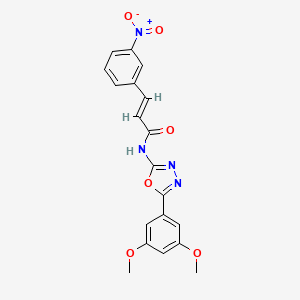
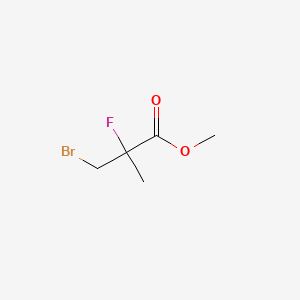
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2499711.png)
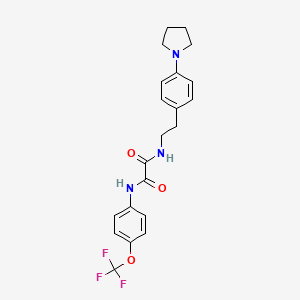
![4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine](/img/structure/B2499714.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2499715.png)
